Propanoic acid, 3,3'-(methylphosphinylidene)bis-

Description

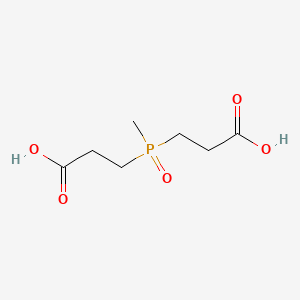

Propanoic acid, 3,3'-(methylphosphinylidene)bis- (IUPAC name: 3,3′-(methylphosphinylidene)bis[propanoic acid]) is an organophosphorus compound characterized by a methylphosphinylidene (-P(CH₃)=) group bridging two propanoic acid moieties. This structure confers unique reactivity, particularly in catalysis and organic synthesis. Its molecular formula is C₇H₁₂O₄P, and its CAS number is 27602-46-6 . The compound is a colorless crystalline solid, soluble in polar organic solvents like ethanol and dimethylformamide but insoluble in water . Applications include use as a reaction activator, reducing agent, and intermediate in pharmaceutical synthesis .

Propriétés

Numéro CAS |

51805-41-5 |

|---|---|

Formule moléculaire |

C7H13O5P |

Poids moléculaire |

208.15 g/mol |

Nom IUPAC |

3-[2-carboxyethyl(methyl)phosphoryl]propanoic acid |

InChI |

InChI=1S/C7H13O5P/c1-13(12,4-2-6(8)9)5-3-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |

Clé InChI |

STCBUTTVBMCYJL-UHFFFAOYSA-N |

SMILES canonique |

CP(=O)(CCC(=O)O)CCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3,3’-(methylphosphinylidene)bis- typically involves the reaction of methylphosphonic dichloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity propanoic acid, 3,3’-(methylphosphinylidene)bis-.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the phosphinylidene group, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphinylidene group to a phosphine oxide.

Substitution: The carboxylic acid groups can participate in esterification and amidation reactions, forming esters and amides, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxide derivatives.

Substitution: Esters and amides of propanoic acid.

Applications De Recherche Scientifique

Chemistry: In chemistry, propanoic acid, 3,3’-(methylphosphinylidene)bis- is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphinylidene groups. It may also serve as a precursor for biologically active molecules.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Industrially, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. Its ability to form stable complexes with metals makes it useful in various industrial processes.

Mécanisme D'action

The mechanism of action of propanoic acid, 3,3’-(methylphosphinylidene)bis- involves its interaction with molecular targets through its phosphinylidene and carboxylic acid groups. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. The compound’s ability to chelate metals also plays a role in its mechanism of action, particularly in industrial applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Phosphorus Substituents

Propanoic Acid, 3,3'-Phosphinidenebis- (CAS 5964-07-8)

- Structure: Contains a phosphorus atom directly bonded to the propanoic acid groups without methyl substitution (-P=).

- Applications : Used in cross-coupling reactions and as a ligand in coordination chemistry .

Propanoic Acid, 3,3'-[(2-Methylpropyl)phosphinylidene]bis- (CAS 99542-75-3)

- Structure : Features a bulkier 2-methylpropyl group (-P(C₃H₇)=) instead of methyl.

- Properties: Enhanced steric effects reduce solubility in ethanol but improve thermal stability.

- Applications : Specialized in synthesizing heat-resistant polymers .

Propanoic Acid, 3,3'-(1-Methylethylidene)bis(thio)bis- (CAS N/A)

Functional Analogues with Modified Backbones

3,3′-Thiodipropionic Acid, bis(2-ethylhexyl) ester (CAS 10526-15-5)

- Structure: Sulfur-bridged thiodipropionic acid esterified with 2-ethylhexanol.

- Properties : Liquid at room temperature, with applications as a plastic stabilizer due to its antioxidant properties .

- Comparison: Unlike the methylphosphinylidene variant, this compound lacks phosphorus but shares a similar bifunctional propanoic acid backbone.

Propanoic Acid, 3,3'-[[2-[[(Phenylmethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- (CAS 651354-87-9)

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Activité Biologique

Propanoic acid, 3,3'-(methylphosphinylidene)bis- is a phosphorus-containing compound known for its diverse biological activities. This article reviews its biological properties, focusing on its potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a unique structure that includes a propanoic acid moiety linked to a methylphosphinylidene group. This configuration contributes to its reactivity and biological activity. The presence of phosphorus is particularly relevant, as phosphorus compounds play crucial roles in various biological processes, including cellular signaling and energy transfer.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of propanoic acid have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial properties of related phosphorus-containing compounds, suggesting that propanoic acid derivatives could also possess similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of propanoic acid derivatives has been documented in several studies. For example, the synthesis of 1,2,4-triazole derivatives containing a propanoic acid moiety demonstrated significant anti-inflammatory effects by reducing the release of inflammatory cytokines such as TNF-α and IFN-γ . This suggests that propanoic acid derivatives may be useful in managing inflammatory diseases.

Anticancer Activity

Compounds similar to propanoic acid have been investigated for their anticancer properties. Research on related phosphorus-containing compounds has shown promising results in inhibiting cancer cell proliferation. For instance, studies on 3,9-dioxatetraasteranes indicated antiproliferative activity against various cancer cell lines . This raises the possibility that propanoic acid, 3,3'-(methylphosphinylidene)bis- may also exhibit anticancer properties.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several phosphorous-containing acids against common pathogens. The results indicated that certain derivatives of propanoic acid had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Propanoic Acid Derivative A | 32 | E. coli |

| Propanoic Acid Derivative B | 16 | S. aureus |

Case Study 2: Anti-inflammatory Effects

In another study assessing the anti-inflammatory effects of propanoic acid derivatives, researchers found that treatment with these compounds significantly reduced inflammation markers in animal models.

| Treatment Group | TNF-α Levels (pg/mL) | Control Group |

|---|---|---|

| Propanoic Acid Derivative | 150 ± 10 | 300 ± 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.